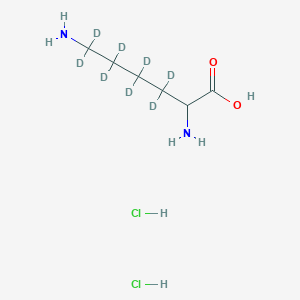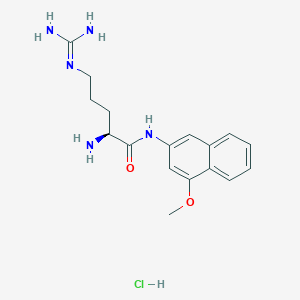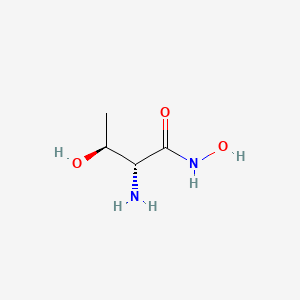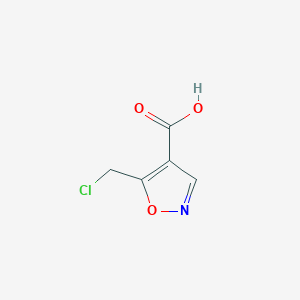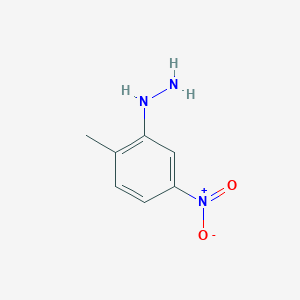
1-(2-Methyl-5-nitrophenyl)hydrazine
Übersicht
Beschreibung
1-(2-Methyl-5-nitrophenyl)hydrazine, also known as MNPH, is an organic compound with the chemical formula C7H8N4O2. It has a molecular weight of 167.17 . It is primarily used for research and development purposes .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as 1-(2-Methyl-5-nitrophenyl)hydrazine, often involves the reaction of active methylene compounds with hydrazonoyl bromides . The reaction mixture is cooled down, the precipitate is filtered off, washed with propan-2-ol, dried, and recrystallized from propan-2-ol .Molecular Structure Analysis
The molecular structure of 1-(2-Methyl-5-nitrophenyl)hydrazine is represented by the linear formula C7H9N3O2 . The compound has a molecular weight of 167.17 .Wissenschaftliche Forschungsanwendungen
Reduction of Nitroarenes
1-(2-Methyl-5-nitrophenyl)hydrazine: is utilized in the reduction of nitroarenes, which are essential in the synthesis of aryl amines . Aryl amines serve as raw materials for various applications, including the production of dyes, pharmaceuticals, and agrochemicals. The reduction process is a key step in transforming nitroarenes into more functionalized and useful compounds.
Antibacterial Agents
Derivatives of (2-methyl-5-nitrophenyl)hydrazine have been synthesized and tested for their antibacterial activity . These compounds, particularly those with pyrrolidinone structures, have shown promise against bacterial strains such as Staphylococcus aureus, Listeria monocytogenes, Escherichia coli, and Pseudomonas aeruginosa. This indicates potential applications in developing new antibacterial drugs.
Medicinal Chemistry
The compound’s derivatives are explored in medicinal chemistry for their potential to act as scaffolds in drug development . The presence of the nitrophenyl hydrazine moiety can contribute to the biological activity of the molecules, making them candidates for anti-HIV, antitubercular, antiviral, and anticancer medications.
Metal Complex Formation
1-(2-Methyl-5-nitrophenyl)hydrazine: derivatives can act as chelating ligands for the production of metal complexes . These complexes are significant due to their altered biological activities and potential applications in catalysis and material science.
Organic Synthesis
The compound plays a role in organic synthesis, particularly in the formation of heterocyclic compounds . These compounds are crucial in various fields, including drug development, preparation of antimicrobial agents, and as ligands in coordination chemistry.
Green Chemistry
In the context of green chemistry, (2-methyl-5-nitrophenyl)hydrazine is part of the advancement in methodologies for nitroarene reduction . The focus is on developing non-toxic, energy-efficient, and waste-minimizing processes, which is essential for sustainable chemical practices.
Wirkmechanismus
While the specific mechanism of action for 1-(2-Methyl-5-nitrophenyl)hydrazine is not provided, hydrazine derivatives are known to undergo nucleophilic addition reactions . For instance, aldehydes and ketones can be converted to a hydrazine derivative by reaction with hydrazine. These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .
Safety and Hazards
When handling 1-(2-Methyl-5-nitrophenyl)hydrazine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .
Eigenschaften
IUPAC Name |
(2-methyl-5-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-5-2-3-6(10(11)12)4-7(5)9-8/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHHLAAPJJAADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-nitrophenyl)hydrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



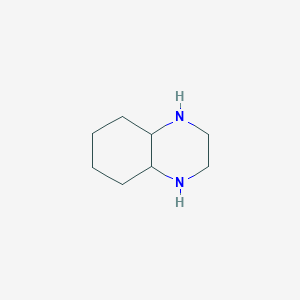
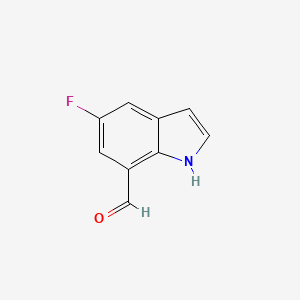


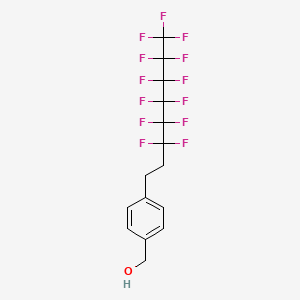


![(1S,4S)-(-)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrobromide](/img/structure/B1602553.png)
